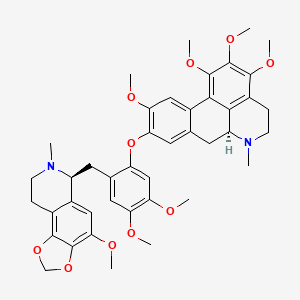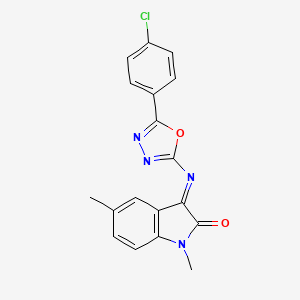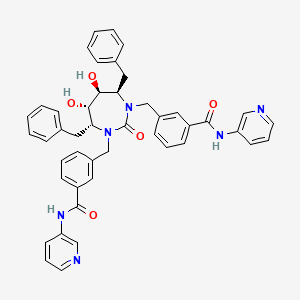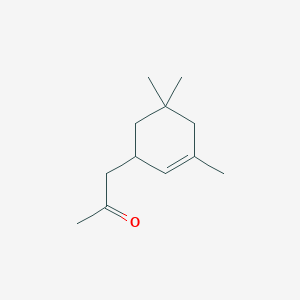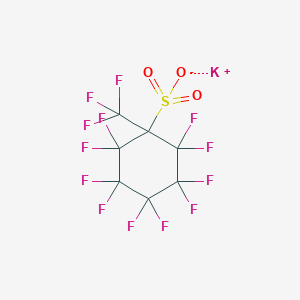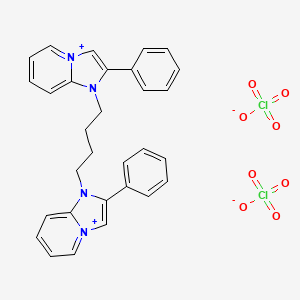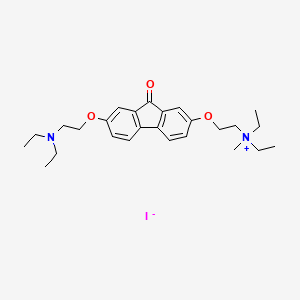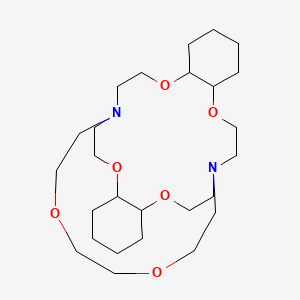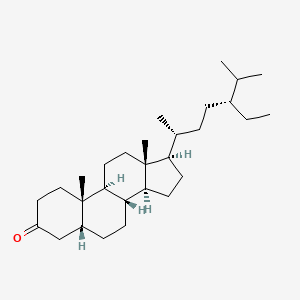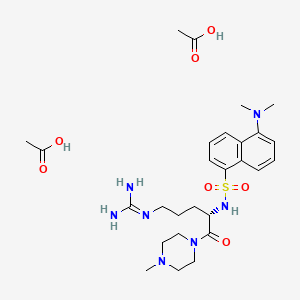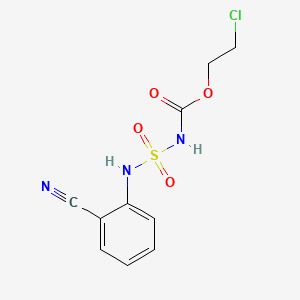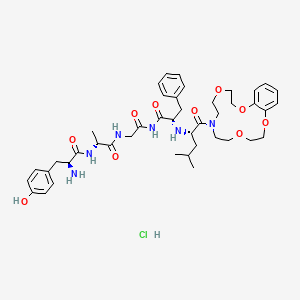
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(3-methyl-1-((2,3,5,6,8,9,11,12-ocathydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, monohydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-N-(3-methyl-1-((2,3,5,6,8,9,11,12-ocathydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, monohydrochloride, (S)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. Typical synthetic routes may involve:
Peptide Bond Formation: Using coupling reagents such as EDCI or DCC to form amide bonds between amino acids.
Functional Group Incorporation: Introducing specific functional groups through selective reactions, such as alkylation or acylation.
Cyclization: Forming the macrocyclic structure through intramolecular reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing peptides and small proteins.
Purification: Using techniques such as HPLC to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using reagents like PCC or KMnO4.
Reduction: Using reagents like NaBH4 or LiAlH4.
Substitution: Using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
This compound may have applications in various fields, including:
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a potential therapeutic agent.
Industry: In the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interacting with specific receptors to modulate biological pathways.
Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: A precursor to various neurotransmitters.
L-Tyrosine: Involved in the synthesis of catecholamines.
D-Alanine: A component of bacterial cell walls.
Uniqueness
The uniqueness of this compound lies in its complex structure, which may confer specific biological activities or chemical properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
145594-21-4 |
|---|---|
Molekularformel |
C43H59ClN6O10 |
Molekulargewicht |
855.4 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-[[(2S)-2-[[(2S)-4-methyl-1-oxo-1-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)pentan-2-yl]amino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C43H58N6O10.ClH/c1-29(2)25-36(43(55)49-17-19-56-21-23-58-37-11-7-8-12-38(37)59-24-22-57-20-18-49)47-35(27-31-9-5-4-6-10-31)42(54)48-39(51)28-45-40(52)30(3)46-41(53)34(44)26-32-13-15-33(50)16-14-32;/h4-16,29-30,34-36,47,50H,17-28,44H2,1-3H3,(H,45,52)(H,46,53)(H,48,51,54);1H/t30-,34+,35+,36+;/m1./s1 |
InChI-Schlüssel |
HYZGEOLQTIALCV-LVBQHZOISA-N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)NC(=O)[C@H](CC1=CC=CC=C1)N[C@@H](CC(C)C)C(=O)N2CCOCCOC3=CC=CC=C3OCCOCC2)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.Cl |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(CC3=CC=CC=C3)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



